molecular formula C11H12N2O3S B14160326 3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide CAS No. 7668-31-7

3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide

Cat. No.: B14160326
CAS No.: 7668-31-7
M. Wt: 252.29 g/mol
InChI Key: DHVZVUVCWXRYTA-UHFFFAOYSA-N
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Description

3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide is a heterocyclic compound that contains a morpholine ring attached to a benzo[d]isothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide typically involves the reaction of 3-chlorobenzo[d]isothiazole 1,1-dioxide with morpholine. The reaction is carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The morpholine ring can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzo[d]isothiazole 1,1-dioxide: A precursor in the synthesis of 3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide.

    1,2,4-Benzothiadiazine-1,1-dioxide:

Uniqueness

This compound is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various chemical modifications and applications.

Properties

CAS No.

7668-31-7

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

3-morpholin-4-yl-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C11H12N2O3S/c14-17(15)10-4-2-1-3-9(10)11(12-17)13-5-7-16-8-6-13/h1-4H,5-8H2

InChI Key

DHVZVUVCWXRYTA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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